3-(3,4-dimethylphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
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Overview
Description
3-(3,4-dimethylphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a complex organic compound featuring a bicyclic structure with significant potential in various scientific fields. This compound is characterized by its unique structural components, including a dimethylphenyl group and an azabicyclo[3.2.1]octane moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multistep reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the azabicyclo[3.2.1]octane structure.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using suitable reagents and catalysts.
Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methanol and sodium hydroxide for methoxylation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-(3,4-dimethylphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: Shares the azabicyclo[3.2.1]octane core and exhibits similar biological activities.
4-(3,8-diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines: Contains a related bicyclic structure and is used as a KRAS inhibitor.
Uniqueness
3-(3,4-dimethylphenyl)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}propan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-13-4-5-15(10-14(13)2)6-9-19(21)20-16-7-8-17(20)12-18(11-16)22-3/h4-5,10,16-18H,6-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURKSUCBAOJSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2C3CCC2CC(C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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